4-Chlorophenoxyacetic acid
Overview
Description
4-Chlorophenoxyacetic acid is a herbicide. Degradation of this compound in aqueous medium by advanced electrochemical oxidation processes, using an undivided cell containing a Pt anode has been reported.
(4-chlorophenoxy)acetic acid is a chlorophenoxyacetic acid that is phenoxyacetic acid carrying a chloro substituent at position 4. It has a role as a phenoxy herbicide. It is a chlorophenoxyacetic acid and a member of monochlorobenzenes. It is a conjugate acid of a (4-chlorophenoxy)acetate.
Scientific Research Applications
1. Environmental Impact and Toxicity
Research has extensively focused on the environmental impact and toxicity of 4-Chlorophenoxyacetic acid (4-CPA), especially in water sources. The herbicide is known for its potential toxicity to humans and animals, with significant attention given to its contamination potential in water depending on field application rates. Studies have highlighted the importance of developing efficient methods for the complete removal of 4-CPA from contaminated sites to mitigate its environmental impact (EvyAliceAbigail et al., 2017).
2. Degradation and Removal Techniques
Various advanced electrochemical oxidation methods have been explored for the degradation of 4-CPA in aqueous media. Techniques like electro-Fenton and photoelectro-Fenton have demonstrated effectiveness in mineralizing 4-CPA, contributing significantly to environmentally clean methods for dealing with this herbicide (Boye et al., 2002). Additionally, peroxi-coagulation and photoperoxi-coagulation treatments using oxygen-diffusion cathodes have shown promise in rapidly depolluting acidic solutions of 4-CPA (Brillas et al., 2003).
3. Photocatalytic Degradation
Advancements in photocatalytic degradation techniques using UV-active ZnO photocatalysts have been investigated for the degradation of 4-CPA. These studies aim to optimize processing parameters to maximize the degradation, offering an innovative approach to mitigate the environmental impact of 4-CPA (Lee & Abd Hamid, 2015).
4. Applications in Phytoremediation
Research has also delved into the use of bacterial endophytes to enhance the phytoremediation of 4-CPA. This approach demonstrates the potential of using genetically modified bacterial strains to increase the capacity of plants to remove 4-CPA from soil, thus reducing toxic herbicide residues in crop plants (Germaine et al., 2006).
Mechanism of Action
Target of Action
4-Chlorophenoxyacetic acid (4-CPA) is a synthetic pesticide that belongs to a group of plant hormones called auxins . It primarily targets plant roots, inhibiting their growth . It is also known to induce the defense resistance of rice to white-backed planthoppers .
Mode of Action
4-CPA mimics natural auxins at the molecular level . It is rapidly taken up by plant roots and degraded to 4-chlorophenol (4-CP) . This compound modulates the activity of peroxidase (POD) and directly induces the deposition of lignin-like polymers using hydrogen peroxide (H2O2) as the electron acceptor .
Biochemical Pathways
The biochemical pathways affected by 4-CPA involve the modulation of peroxidase activity and the induction of lignin-like polymers . These polymers are thought to prevent the planthopper’s stylet from reaching the phloem . Additionally, 4-CPA increases the levels of flavonoids and phenolamines (PAs) .
Pharmacokinetics
Meclofenoxate, a compound that is rapidly degraded to 4-CPA in biological fluids such as human plasma or urine, has been studied for its pharmacokinetics . .
Result of Action
The application of 4-CPA can induce chemical defenses to protect rice plants from white-backed planthoppers . The increased flavonoids and PAs, together with the degradation product of the polymers, avoid nymphal feeding and prolong the nymphal period for 1 day . In grapes, 4-CPA has been found to induce the formation and development of defective seeds with thick seed coats .
Action Environment
4-CPA is highly soluble in water and quite volatile . It is moderately toxic to mammals and has a high potential for bioaccumulation . It is also recognized as an irritant . It is moderately toxic to birds, honeybees, and most aquatic organisms, but it has a relatively low toxicity to fish .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Chlorophenoxyacetic acid interacts with various enzymes, proteins, and other biomolecules. It is known to mimic the action of auxins, hormones chemically related to indole acetic acid that stimulate growth in plants
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to induce normal fruit setting in “Fenghou” grapes . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is highly soluble in water and quite volatile . Information on its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, herbicides of similar classes have been found to be moderately toxic to mammals . High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is rapidly taken up by plant roots and degraded to 4-chlorophenol (4-CP) . This degradation pathway of monochlorinated phenoxyacetic acids has not previously been described in bacteria .
Properties
IUPAC Name |
2-(4-chlorophenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODPIMGUZLOIPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13730-98-8 (hydrochloride salt), 25672-33-7 (metformin p-chlorophenoxyacetate salt/solvate) | |
Record name | 4-Chlorophenoxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122883 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9034282 | |
Record name | 4-Chlorophenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9034282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless solid; [HSDB] White or off-white powder; [MSDSonline] | |
Record name | 4-Chlorophenoxyacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Solubility |
In water, 957 mg/L at 25 °C | |
Record name | 4-CHLOROPHENOXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3944 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000318 [mmHg] | |
Record name | 4-Chlorophenoxyacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3475 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Impurities |
Reagent grade p-chlorophenoxyacetic acid was found to contain 2,4-D as an impurity (1.0%) as well as traces of 2,4-dichlorophenols. | |
Record name | 4-CHLOROPHENOXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3944 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Prisms or needles from water | |
CAS No. |
122-88-3 | |
Record name | (4-Chlorophenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Chlorophenoxyacetic acid | |
Source | ChemIDplus | |
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Record name | Acetic acid, 2-(4-chlorophenoxy)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 4-Chlorophenoxyacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9034282 | |
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Record name | 4-CPA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.166 | |
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Record name | 4-CHLOROPHENOXYACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EMM3U5P3K | |
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Record name | 4-CHLOROPHENOXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3944 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
156.5 °C | |
Record name | 4-CHLOROPHENOXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3944 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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